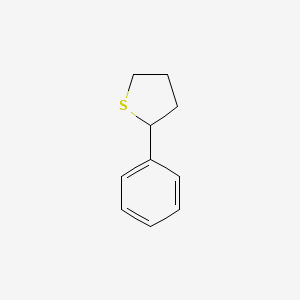
2-Phenylthiolane
Beschreibung
2-Phenylthiolane (IUPAC name: 2-phenyltetrahydrothiophene) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S and a molecular weight of 164.27 g/mol . Its structure consists of a saturated five-membered thiolane ring (tetrahydrothiophene) substituted with a phenyl group at the 2-position. Key identifiers include:
- CAS Registry Number: 2060-65-3
- ChemSpider ID: 518344
- Synonyms: 2-Phenyltetrahydrothiophene, 2-phenylsulfurane (unverified name).
The compound is of interest in organic synthesis and medicinal chemistry due to its sulfur heteroatom, which confers unique electronic and steric properties compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives) .
Eigenschaften
CAS-Nummer |
2060-65-3 |
|---|---|
Molekularformel |
C10H12S |
Molekulargewicht |
164.27 g/mol |
IUPAC-Name |
2-phenylthiolane |
InChI |
InChI=1S/C10H12S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
MPVOADXYDASAQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(SC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-phenylthiolane with compounds sharing structural motifs such as phenyl groups, sulfur atoms, or heterocyclic frameworks:
Key Observations:
Sulfur vs. Oxygen Heterocycles :
- This compound’s saturated thiolane ring contrasts with aromatic thiophene derivatives (e.g., thiophene fentanyl). The sulfur atom in thiolane enhances nucleophilicity compared to oxygen analogs like tetrahydrofuran .
- Thiophene fentanyl, an opioid derivative, incorporates an aromatic thiophene ring, which stabilizes the π-electron system and influences receptor binding .
Functional Group Diversity: Methyl 2-oxo-2-phenylacetate and α-(Phenylthio)phenylacetic acid feature carbonyl and thioether groups, respectively. These functionalities are absent in this compound but highlight the versatility of phenyl-sulfur motifs in organic synthesis . 2-Phenylethanol and 2-ethoxy-1-phenylethanol are oxygenated phenyl derivatives with applications in fragrances and pharmaceuticals, differing from this compound in reactivity due to alcohol/ether groups .
Physicochemical and Toxicological Properties
Limited data on this compound’s physical properties (e.g., melting point, solubility) are available in the provided evidence. However, comparisons can be inferred:
- Polarity: The thiolane ring in this compound likely increases polarity compared to fully hydrocarbon analogs but less so than oxygenated compounds like 2-phenylethanol .
- Toxicity: Thiophene fentanyl HCl lacks comprehensive toxicological data , while 2-phenylphenol (a structurally distinct compound) is regulated under occupational safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


